Apoptotic agent-1

Antiproliferative activity MCF-7 HepG2

Apoptotic agent-1, synonymous with Compound 8a, is a synthetic 6-amino-5-cyano-4-aryl-2-mercaptopyrimidine analogue (C12H6ClN5O2S, MW 319.73 g/mol). It was identified through a one-pot condensation synthetic route and screened for anticancer activity in vitro.

Molecular Formula C12H6ClN5O2S
Molecular Weight 319.73 g/mol
Cat. No. B12410596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptotic agent-1
Molecular FormulaC12H6ClN5O2S
Molecular Weight319.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=NC(=S)N2)N=CN=C3Cl)[N+](=O)[O-]
InChIInChI=1S/C12H6ClN5O2S/c13-10-8-9(6-1-3-7(4-2-6)18(19)20)16-12(21)17-11(8)15-5-14-10/h1-5H,(H,14,15,16,17,21)
InChIKeyYMOPNBMWCWYNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptotic Agent-1 (Compound 8a): Core Identity and Procurement-Relevant Properties of a Thiopyrimidine Apoptosis Inducer


Apoptotic agent-1, synonymous with Compound 8a, is a synthetic 6-amino-5-cyano-4-aryl-2-mercaptopyrimidine analogue (C12H6ClN5O2S, MW 319.73 g/mol) [1]. It was identified through a one-pot condensation synthetic route and screened for anticancer activity in vitro. The compound is characterized by its dual ability to upregulate Fas receptor and Cytochrome C genes [1] and to bind phosphodiesterase 4B/4D with preferential selectivity for PDE4B [1]. All current quantitative biological data originate from a single peer-reviewed study [1]; no independent replication or in vivo data are publicly available at this time.

Why Generic Thiopyrimidine or Apoptosis Inducer Substitution Fails for Apoptotic Agent-1 (Compound 8a)


Thiopyrimidine analogues exhibit widely divergent anticancer potency and selectivity profiles depending on subtle aryl substitution patterns; within the same 1–9a,b series synthesized by Haffez et al., Compound 8a was specifically highlighted as showing higher antiproliferative activity toward MCF-7 cells with minimal cytotoxic effect compared to other analogues evaluated in parallel [1]. Generic substitution with an uncharacterized thiopyrimidine or a mechanistically distinct apoptosis inducer (e.g., a Bcl-2 family inhibitor, a caspase activator, or a topoisomerase poison) cannot recapitulate the dual Fas/Cytochrome C upregulation signature [1][2] or the PDE4B-preferential binding profile [1] that together define this compound's functional fingerprint. The selectivity index of >7.75 for MCF-7 versus normal WI-38 fibroblasts is compound-specific and cannot be assumed for other series members without independent verification [1].

Quantitative Differentiation Evidence for Apoptotic Agent-1 (Compound 8a) Against Closest Comparators


Cell Line-Selective Antiproliferative Potency: MCF-7 Breast Cancer vs. HepG2 Hepatocellular Carcinoma

In a single-study in vitro MTT assay, Apoptotic agent-1 (Compound 8a) exhibited a 4.13-fold greater antiproliferative potency against MCF-7 breast cancer cells (IC50 = 12.9 µM) compared to HepG2 hepatocellular carcinoma cells (IC50 = 53.3 µM) [1]. This within-compound differential selectivity for breast over liver cancer lines is a testable differentiation feature; other thiopyrimidine analogues in the same series did not uniformly show this MCF-7 preference, as Compound 8a was reported to have 'higher antiproliferative activity to MCF-7 cells' relative to other series members [1].

Antiproliferative activity MCF-7 HepG2 IC50 Cancer cell line selectivity

Cancer Selectivity Index: Normal Fibroblast WI-38 Sparing vs. MCF-7 Cytotoxicity

Apoptotic agent-1 (Compound 8a) demonstrated a calculated Selectivity Index (SI) of >7.75 for MCF-7 breast cancer cells relative to normal WI-38 lung fibroblasts (IC50 >100 µM for WI-38 vs. 12.9 µM for MCF-7) [1]. This degree of cancer-selective cytotoxicity exceeds that of many conventional chemotherapeutic agents when benchmarked against published SI values for standard drugs in the same cell line pair; for context, 5-fluorouracil often exhibits SI values below 3 in MCF-7/WI-38 comparative assays [2]. The SI >7.75 indicates that a concentration fully lethal to MCF-7 cells leaves normal fibroblasts largely unaffected, a property not guaranteed among other thiopyrimidine series members.

Selectivity index WI-38 MCF-7 Normal cell sparing Therapeutic window

Early-Stage Apoptosis Induction Efficiency in MCF-7 Breast Cancer Cells

At a single micromolar concentration, Apoptotic agent-1 (Compound 8a) induced early-stage apoptosis in 74.37% of MCF-7 cells as quantified by flow cytometry [1]. This represents a substantial apoptotic commitment relative to untreated controls. While direct comparator data for other series compounds in the same apoptosis assay are not publicly tabulated, the paper identifies 8a as the lead compound warranting further apoptotic characterization, implying that other analogues did not achieve comparable apoptosis induction at equivalent concentrations [1].

Apoptosis Early apoptosis Annexin V MCF-7 Flow cytometry

Cell Cycle Arrest Profile: SubG0-G1 Accumulation with Near-Complete G2/M Phase Suppression

Apoptotic agent-1 (Compound 8a) induced a distinctive cell cycle arrest signature in MCF-7 cells: 69.42% accumulation in the subG0-G1 phase (indicative of apoptosis-associated DNA fragmentation) and near-complete suppression of the G2/M phase to 3.6% [1]. This subG0-G1-dominant arrest pattern is mechanistically consistent with the compound's Fas/Cytochrome C upregulation and distinguishes it from thiopyrimidine analogues that arrest cells at S-phase or G2/M checkpoints. For instance, structurally distinct 2-thiopyrimidine CDK2 inhibitors have been reported to induce S-phase arrest rather than subG0-G1 accumulation [2].

Cell cycle arrest SubG0-G1 G2/M Flow cytometry MCF-7

Dual Gene Overexpression Mechanism: Simultaneous Upregulation of Fas Receptor and Cytochrome C

Apoptotic agent-1 (Compound 8a) induces the simultaneous overexpression of both Fas receptor (extrinsic/death receptor pathway) and Cytochrome C (intrinsic/mitochondrial pathway) genes in MCF-7 cells [1]. This dual-pathway engagement is a mechanistically distinguishing feature; many clinical and preclinical apoptosis inducers preferentially activate only one arm of the apoptotic cascade—for example, recombinant TRAIL or anti-Fas antibodies activate exclusively the extrinsic pathway, while BH3 mimetics such as navitoclax engage only the intrinsic mitochondrial pathway [2]. The concurrent activation of both pathways by a single small molecule may reduce the probability of resistance through single-pathway compensatory mechanisms.

Fas receptor Cytochrome C Gene overexpression Extrinsic apoptosis Intrinsic apoptosis

Molecular Docking: Preferential PDE4B Binding Selectivity over PDE4D via Invariant Glu443

In silico molecular docking studies demonstrated that Apoptotic agent-1 (Compound 8a) binds to both PDE4B and PDE4D binding pockets through a network of hydrophobic interactions in Q-P pockets, but exhibits preferential selectivity for PDE4B via interaction with the invariant residue Glu443 [1]. This PDE4B-preferential binding profile is notable because PDE4B and PDE4D share high sequence homology in their catalytic domains, and achieving isoform selectivity within the PDE4 family is a recognized challenge in inhibitor design. Most pan-PDE4 inhibitors (e.g., rolipram, roflumilast) do not meaningfully discriminate between PDE4B and PDE4D [2]. The predicted PDE4B preference of Compound 8a, if confirmed by in vitro enzymatic assays, would differentiate it from non-selective PDE4 inhibitors that carry a higher risk of emetic side effects linked to PDE4D inhibition [2].

PDE4B PDE4D Molecular docking Phosphodiesterase inhibition Selectivity

Optimal Research and Preclinical Application Scenarios for Apoptotic Agent-1 (Compound 8a) Based on Verified Differentiation Evidence


MCF-7 Breast Cancer Apoptosis Model: Positive Control for Dual-Pathway Apoptosis Induction

Given its 74.37% early apoptosis induction [1] and dual Fas/Cytochrome C gene upregulation in MCF-7 cells, Apoptotic agent-1 serves as a mechanistically well-characterized positive control for dual-pathway apoptosis studies in breast cancer. Its >7.75 selectivity index against normal WI-38 fibroblasts [1] permits its use in co-culture apoptosis experiments where selective cancer cell killing is required. Researchers should note that all data originate from a single study [1] and independent replication has not been published.

PDE4B-Selective Pharmacophore Development and Structure-Activity Relationship (SAR) Studies

The molecular docking evidence showing preferential PDE4B binding via invariant Glu443 [1] positions Compound 8a as a starting scaffold for medicinal chemistry campaigns aimed at developing PDE4B-selective inhibitors. Unlike non-selective PDE4 inhibitors such as rolipram [2], the predicted PDE4B bias of 8a offers a computationally derived selectivity hypothesis that can guide rational structure modifications to further enhance isoform selectivity while maintaining the thiopyrimidine core.

SubG0-G1 Cell Cycle Arrest Profiling in Cancer Pharmacology

The characteristic 69.42% subG0-G1 accumulation with near-complete G2/M suppression (3.6%) [1] makes Apoptotic agent-1 a useful tool for cell cycle studies requiring a definitive apoptotic (subG0-G1) arrest signature, as opposed to the S-phase or G2/M cytostatic arrest patterns observed with other thiopyrimidine classes such as CDK2 inhibitors [3].

Oxidative Stress Modulation Studies in Cancer Cells

Compound 8a's ability to induce 40% total antioxidant capacity at rest and 60% under 50 µM H2O2-induced oxidative stress in MCF-7 cells [1] supports its application in studies investigating the interplay between apoptosis induction and cellular redox status, particularly in breast cancer models where oxidative stress modulation is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptotic agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.